molecular formula C15H10ClN3O2 B12479310 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one

3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one

Cat. No.: B12479310
M. Wt: 299.71 g/mol
InChI Key: HGFRJIFHAUXMQL-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one is a heterocyclic compound that features a benzotriazinone core with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one typically involves the reaction of 4-chlorobenzoyl chloride with 1,2,3-benzotriazin-4-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzotriazinones.

Scientific Research Applications

3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one: Unique due to its benzotriazinone core and 4-chlorophenyl substituent.

    3-(4-Chlorophenyl)-1,2,3-benzotriazin-4-one: Lacks the oxoethyl group, leading to different chemical properties.

    4-(4-Chlorophenyl)-1,2,3-benzotriazin-4-one: Different substitution pattern, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C15H10ClN3O2/c16-11-7-5-10(6-8-11)14(20)9-19-15(21)12-3-1-2-4-13(12)17-18-19/h1-8H,9H2

InChI Key

HGFRJIFHAUXMQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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